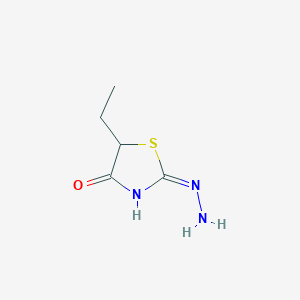

5-Ethyl-2,4-thiazolidinedione 2-hydrazone

Description

Contextualization within Thiazolidinedione and Hydrazone Chemistry

To understand the potential significance of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone, one must first appreciate the importance of its constituent parts.

The 2,4-thiazolidinedione (B21345) (TZD) ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. nih.gov This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net The TZD moiety is a versatile pharmacophore that confers a diverse range of pharmacological activities. nih.gov

The most prominent application of the TZD scaffold has been in the development of antidiabetic agents known as "glitazones," such as Pioglitazone and Rosiglitazone (B1679542). rfppl.co.inglobalresearchonline.net These drugs act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism, thereby improving insulin (B600854) sensitivity. nih.govglobalresearchonline.net Beyond its role in treating type 2 diabetes, the TZD nucleus is integral to compounds exhibiting a broad spectrum of therapeutic potential. researchgate.netnih.gov

| Biological Activity | Description | References |

|---|---|---|

| Antidiabetic | Improves insulin sensitivity, primarily through PPARγ agonism. | rfppl.co.innih.govresearchgate.netbenthamdirect.com |

| Antimicrobial & Antifungal | Shows efficacy against various Gram-positive and Gram-negative bacteria and fungal strains. | rfppl.co.innih.govnih.gov |

| Anticancer | Suppresses the growth of several cancer cell lines, including breast, colon, and prostate. | researchgate.netnih.gov |

| Anti-inflammatory | Exhibits anti-inflammatory properties, partly through PPARγ-mediated transrepression of inflammatory genes. | globalresearchonline.netnih.gov |

| Antioxidant | Some derivatives have shown the ability to scavenge reactive oxygen species. | nih.govresearchgate.net |

| Antiviral | Activity against various viruses, including potential anti-HIV agents, has been reported. | nih.govresearchgate.net |

The synthesis of the TZD core is well-established, commonly involving the condensation of a thiourea (B124793) with a haloacetic acid. nih.govsemanticscholar.org The resulting scaffold features two key positions for modification: the nitrogen atom at position 3 and the active methylene (B1212753) group at position 5, allowing for the creation of large libraries of derivatives. nih.govnih.gov

A hydrazone is a class of organic compound characterized by the structure R₁R₂C=N-NH₂. wikipedia.org They are typically formed by the reaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. wikipedia.orgmdpi.com The hydrazone moiety, with its azomethine group (-NHN=CH-), is a cornerstone of modern organic and medicinal chemistry.

Hydrazones serve as crucial intermediates in various synthetic reactions, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene group. wisdomlib.orglibretexts.org In medicinal chemistry, hydrazones are recognized for their broad and potent pharmacological activities. The presence of both hydrogen bond donors and acceptors, along with their ability to chelate metal ions, allows them to interact effectively with biological targets. nih.govmdpi.com

| Pharmacological Activity | Description | References |

|---|---|---|

| Antimicrobial & Antifungal | Demonstrates a wide spectrum of activity against various bacterial and fungal pathogens. | researchgate.netresearchgate.net |

| Anticonvulsant | Several hydrazone derivatives have been reported to possess significant antiepileptic activity. | |

| Anti-inflammatory & Analgesic | Exhibits potent anti-inflammatory and pain-relieving effects in preclinical models. | nih.gov |

| Anticancer | Shows cytotoxic activity against various cancer cell lines, including breast, lung, and leukemia. | researchgate.netrsc.org |

| Antitubercular | The hydrazone linkage is a key feature of the frontline anti-tuberculosis drug Isoniazid. | researchgate.netrsc.org |

| Antiviral | Reported activity against a range of viruses. | mdpi.comresearchgate.netresearchgate.net |

The rationale for investigating this specific compound lies in the principle of molecular hybridization. By combining the TZD scaffold with the hydrazone moiety, a new chemical entity is formed that may possess unique, synergistic, or enhanced biological activities compared to its individual components.

The TZD Core : Provides a proven, biologically active framework known to interact with important cellular targets like PPARγ.

The 2-Hydrazone Moiety : This is a significant modification, replacing the C2 carbonyl oxygen with a =N-NH₂ group. This transformation drastically alters the electronic properties and reactivity at this position, introducing a nucleophilic and hydrogen-bonding group that could form new interactions with biological receptors.

Thus, the investigation of this compound is driven by the hypothesis that this novel combination of functional groups could lead to new pharmacological profiles.

Historical Overview of Related Compound Classes and Their Academic Relevance

The academic and industrial interest in both thiazolidinediones and hydrazones has a rich history.

The chemistry of thiazolidinediones gained significant momentum in the early 1980s when researchers at Takeda Pharmaceuticals discovered their insulin-sensitizing properties. globalresearchonline.netijpsdronline.com This led to the development of the first-generation glitazone, ciglitazone (B1669021), which demonstrated the potential to lower blood glucose. rfppl.co.inijpsdronline.com Although ciglitazone itself was not marketed, it paved the way for subsequent drugs like troglitazone (B1681588) (the first to be approved in 1997), followed by rosiglitazone and pioglitazone. rfppl.co.inglobalresearchonline.net The journey of these drugs has also been marked by challenges, particularly concerning side effects like hepatotoxicity and fluid retention, which led to the withdrawal of troglitazone and spurred extensive research into developing safer and more effective TZD derivatives. rfppl.co.inbenthamdirect.comijcrt.org

Hydrazones have been a subject of chemical study for over a century. Their history is linked to classical organic reactions, such as the Wolff-Kishner reduction and the Fischer test using phenylhydrazine (B124118) to form osazones, which was instrumental in differentiating monosaccharides. wikipedia.orgwisdomlib.org Their continuous relevance is demonstrated by their presence in numerous clinically used drugs and their constant exploration as scaffolds for new therapeutic agents. rsc.org

Scope and Objectives of Academic Research on this compound

Given the lack of specific literature, a foundational academic research program on this compound would be necessary. The scope of such research would encompass its chemical synthesis, structural characterization, and a broad-based screening of its biological activities.

The primary objectives would be:

To Establish a Synthetic Pathway: Develop and optimize a reliable method for the synthesis of this compound. This would likely involve a multi-step process, starting with the synthesis of the 5-ethyl-2,4-thiazolidinedione precursor, followed by a reaction to introduce the hydrazone group at the C2 position.

To Perform Full Physicochemical Characterization: Characterize the purified compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its molecular structure and purity.

To Conduct In Silico Studies: Utilize computational models to predict the compound's physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion), and potential binding affinity for various biological targets.

To Execute Preliminary In Vitro Biological Screening: Evaluate the compound's activity across a range of biological assays. Guided by the known properties of its parent scaffolds, initial screening would logically focus on antidiabetic (e.g., PPARγ activation), antimicrobial, anticancer, and anti-inflammatory activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉N₃OS | PubChem |

| Molecular Weight | 159.21 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | 0.9 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

Structure

3D Structure

Properties

CAS No. |

32003-22-8 |

|---|---|

Molecular Formula |

C5H9N3OS |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

(2E)-5-ethyl-2-hydrazinylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C5H9N3OS/c1-2-3-4(9)7-5(8-6)10-3/h3H,2,6H2,1H3,(H,7,8,9) |

InChI Key |

BTSRCDMTHAXBHS-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1C(=O)N/C(=N\N)/S1 |

Canonical SMILES |

CCC1C(=O)NC(=NN)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Ethyl 2,4 Thiazolidinedione 2 Hydrazone

Established Synthetic Routes to 5-Ethyl-2,4-thiazolidinedione 2-hydrazone and Analogues

The synthesis of the this compound core and its analogues relies on established heterocyclic chemistry principles. These routes typically involve the construction of the thiazolidinedione ring followed by the introduction of the hydrazone group, or a convergent approach where precursors containing the necessary functionalities are cyclized.

The creation of thiazolidinedione-hydrazone hybrids is often achieved through multi-step sequences. One established method involves the reaction of thiocyanoesters with hydrazine (B178648) hydrate (B1144303). cdnsciencepub.comcdnsciencepub.com For the synthesis of the specific 5-ethyl analogue, ethyl 2-thiocyanobutyrate serves as a key precursor. This is typically prepared from the corresponding 2-bromoester (ethyl 2-bromobutyrate) and potassium thiocyanate. cdnsciencepub.com The subsequent reaction with hydrazine hydrate leads to the formation of the 5-ethyl-2,4-thiazolidinedione-2-azine. cdnsciencepub.com

Another classical route involves the reaction of hydrazodithiodicarbonamide with α-haloacids. For instance, reacting hydrazodithiodicarbonamide with 2-bromobutyric acid yields a product that, upon hydrolysis with concentrated hydrochloric acid, gives 5-ethyl-2,4-thiazolidinedione. cdnsciencepub.com This thiazolidinedione can then be further reacted to introduce the hydrazone moiety. A more direct one-pot condensation of ethylthiocyanoacetate, an arylidenehydrazine, and hydrazine hydrate in glacial acetic acid has also been reported for the formation of 5-arylidene-2-arylidenehydrazone-4-thiazolidinone derivatives. nih.gov

Two primary multi-step strategies for synthesizing the core structure are summarized below.

| Strategy | Key Precursors | Intermediate/Final Product | Reference |

|---|---|---|---|

| Thiocyanoester Route | Ethyl 2-bromobutyrate, Potassium thiocyanate, Hydrazine hydrate | 5-Ethyl-2,4-thiazolidinedione-2-azine | cdnsciencepub.com |

| Hydrazodithiodicarbonamide Route | 2-Bromobutyric acid, Hydrazodithiodicarbonamide | Intermediate which hydrolyzes to 5-Ethyl-2,4-thiazolidinedione | cdnsciencepub.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiazolidinedione derivatives. For the synthesis of the parent thiazolidine-2,4-dione, a common starting material, the reaction of chloroacetic acid and thiourea (B124793) is typically refluxed in the presence of concentrated hydrochloric acid for 8-10 hours at 100-110°C to achieve good yields. sphinxsai.commedcraveonline.comresearchgate.net

In the subsequent Knoevenagel condensation to form 5-arylidene derivatives, various catalysts and solvents are employed. The use of piperidine (B6355638) as a basic catalyst in ethanol (B145695) is a common practice, with reflux times ranging from 8 to 24 hours. medcraveonline.comnih.gov The reaction is often monitored by Thin Layer Chromatography (TLC) to determine completion. nih.gov Pouring the reaction mixture into water and acidifying it helps in the precipitation and isolation of the product. nih.gov Studies have shown that these optimized procedures can lead to high yields, with reports of 85% to 91% for certain (Z)-5-benzylidene-2,4-thiazolidinedione derivatives. medcraveonline.com

| Reaction Step | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione Synthesis | Chloroacetic acid, Thiourea, HCl | Reflux at 100-110°C for 8-10 hours | ~85% | sphinxsai.com |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehyde, Piperidine | Reflux in ethanol for 8-24 hours | 70-93% | sphinxsai.commedcraveonline.comnih.gov |

| Green Synthesis (Solid-support) | Thiazolidinedione, Aldehyde, I2-Silica, K2CO3 | Sand bath at 70-80°C | Good yields | pharmascholars.com |

Conventional methods for synthesizing thiazolidinedione derivatives often rely on organic solvents and catalysts that are environmentally harmful. frontiersin.orgnih.govfrontiersin.org To address this, green chemistry approaches have been developed. A significant advancement is the use of deep eutectic solvents (DESs) which can act as both solvent and catalyst. frontiersin.orgfrontiersin.org In one study, a screening of 20 choline (B1196258) chloride-based DESs for Knoevenagel condensation identified a mixture of choline chloride and N-methylurea as the most effective medium. frontiersin.orgnih.gov This approach not only eliminates the need for volatile organic solvents but also provides yields ranging from 21.49% to 90.90%. frontiersin.orgnih.gov

Another green methodology involves using solid-supported catalysts. pharmascholars.com For example, silica-supported iodine and potassium carbonate have been used to catalyze the Knoevenagel condensation of thiazolidinedione with various aldehydes. pharmascholars.com This solvent-free reaction is conducted by heating the mixture on a sand bath, offering benefits such as operational simplicity, high atom economy, and reduced waste. pharmascholars.comnih.gov

| Green Approach | Catalyst/Solvent System | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline chloride: N-methylurea | Acts as both solvent and catalyst; avoids organic solvents. | 21.49% - 90.90% | frontiersin.orgnih.gov |

| Solid-Supported Catalysis | I2-Silica and K2CO3 | Solvent-free conditions, high atom economy, reusable catalyst. | Good | pharmascholars.com |

| Aqueous Medium | Hydrated ionic liquid (Tetrabutylammonium hydroxide) | Uses water as a solvent, environmentally benign. | Not specified | nih.gov |

Novel Derivatization Strategies for this compound

Derivatization of the core this compound structure is key to modulating its physicochemical properties and biological activity. Modifications can be targeted at two primary sites: the thiazolidinedione ring, particularly the C5 position, and the hydrazone moiety.

The thiazolidinedione ring offers multiple sites for substitution, but the C5 position is particularly reactive due to its activated methylene (B1212753) group. nih.govnih.gov The most common method for introducing substituents at this position is the Knoevenagel condensation. nih.govnih.gov This reaction involves condensing the thiazolidinedione core with a variety of aldehydes or ketones in the presence of a basic catalyst like piperidine to yield 5-ylidene derivatives. researchgate.netnih.gov While the target compound is 5-ethyl, this position can be further functionalized if starting from a different precursor. The synthesis of the 5-ethyl derivative itself is typically achieved by using a precursor that already contains the ethyl group, such as 2-bromobutyric acid. cdnsciencepub.com

However, the broader strategy for creating diversity at C5 involves reacting the parent thiazolidine-2,4-dione with various aromatic and heterocyclic aldehydes. researchgate.netnih.gov This allows for the introduction of a wide array of substituents, which is a cornerstone of structure-activity relationship studies for this class of compounds. nih.gov

| Starting Material | Reactant (Aldehyde) | Product Type | Reaction | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione | Substituted Benzaldehydes | 5-Arylidene-thiazolidine-2,4-diones | Knoevenagel Condensation | nih.gov |

| Thiazolidine-2,4-dione | Vanillin | 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | Knoevenagel Condensation | nih.gov |

| Thiourea and 3,3-disubstituted epoxypropanoic acid | - | 5-Substituted-2,4-thiazolidinediones | Cyclization | researchgate.net |

The hydrazone group (-C=N-NH-) is a versatile functional handle that can be readily modified to generate novel derivatives. nih.gov The synthesis of thiazolidinedione-hydrazone hybrids can be designed to incorporate various substituents on the terminal nitrogen of the hydrazone. This is achieved by reacting a suitable thiazolidinedione precursor with different substituted hydrazines or hydrazides. nih.gov

For example, two series of thiazolidine-2,4-dione based hybrids have been synthesized with halogenbenzohydrazones and pyridinecarbohydrazones as substituents. nih.gov This strategy involves preparing the desired carbohydrazide (B1668358) and then condensing it with the thiazolidinedione core. Another approach is the one-pot condensation of ethylthiocyanoacetate with an arylidenehydrazine and hydrazine hydrate, which directly yields a 5-arylidene-2-arylidenehydrazone-4-thiazolidinone, demonstrating functionalization at both the C5 position and the hydrazone moiety simultaneously. nih.gov The reaction of thiocyanoesters with 1,1-dimethylhydrazine (B165182) has also been explored, leading to the formation of 2,4-thiazolidinedione-2-dimethylhydrazones. cdnsciencepub.com

| Thiazolidinedione Precursor | Hydrazine Reactant | Resulting Hydrazone Moiety | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione core | Halogenbenzohydrazides | Halogenbenzoyl hydrazone | nih.gov |

| Thiazolidine-2,4-dione core | Pyridinecarbohydrazides | Pyridinoyl hydrazone | nih.gov |

| Ethylthiocyanoacetate | Arylidenehydrazine / Hydrazine hydrate | Arylidenehydrazone | nih.gov |

| Thiocyanoesters | 1,1-Dimethylhydrazine | Dimethylhydrazone | cdnsciencepub.com |

Exploration of Coupling Reactions and Heterocyclic Annulation

The 2,4-thiazolidinedione (B21345) scaffold, particularly when substituted at the 5-position, is a versatile precursor for various chemical transformations, including coupling reactions and the construction of new heterocyclic rings (annulation). While literature focusing specifically on the coupling reactions of this compound is limited, the reactivity of the broader class of 5-substituted-2,4-thiazolidinediones provides significant insight into its potential transformations.

A primary example of coupling reactions involving the 2,4-thiazolidinedione nucleus is the Knoevenagel condensation. This reaction typically involves the active methylene group at the C5 position of the thiazolidinedione ring condensing with various aldehydes and ketones. nih.govnih.gov This process is fundamental for creating 5-arylidene-2,4-thiazolidinedione derivatives, which serve as key intermediates for further chemical synthesis. nih.govresearchgate.net

Heterocyclic annulation reactions utilize the thiazolidinedione ring as a building block for more complex fused heterocyclic systems. A notable example is the reaction of 2-ylidene-4-thiazolidinones with hydrazine hydrate. Instead of a simple reaction at the imino group, this transformation can lead to the formation of pyrazole (B372694) derivatives. In this process, the thiazolidinone ring undergoes cleavage and rearrangement, demonstrating its utility as a synthon for different heterocyclic structures. The treatment of 2,5-diylidene-4-thiazolidinones with hydrazine hydrate has been shown to yield 5-aminopyrazole derivatives, showcasing a novel conversion pathway where the thiazolidinone acts as a precursor to a completely different heterocyclic system.

Table 1: Examples of Heterocyclic Annulation Reactions with Thiazolidinone Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2,5-Diylidene-4-thiazolidinones | Hydrazine Hydrate | 5-Aminopyrazoles |

Mechanistic Investigations of Synthesis and Derivatization Reactions

The mechanisms underpinning the synthesis and derivatization of thiazolidinediones are crucial for understanding their reactivity and for the rational design of new synthetic routes. The formation of the 5-ethyl-2,4-thiazolidinedione ring itself can be achieved through the reaction of hydrazodithiodicarbonamide with 2-bromobutyric acid. cdnsciencepub.com Hydrolysis of the resulting 5-ethyl-2,4-thiazolidinedione-2-azine with concentrated hydrochloric acid yields the known 5-ethyl-2,4-thiazolidinedione, confirming the core structure. cdnsciencepub.com

An alternative and significant synthetic route involves the reaction of thiocyanoesters with hydrazine hydrate. cdnsciencepub.comcdnsciencepub.com A series of substituted thiazolidinedione-2-azines have been obtained from 2-bromoesters, which are first converted to the corresponding thiocyanoesters. cdnsciencepub.com The proposed mechanism for the formation of 2-hydrazone or 2-azine derivatives from thiocyanoesters involves several steps. It is hypothesized that the reaction begins with a nucleophilic attack of hydrazine on the carbon atom of the thiocyano group. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed group attacks the ester carbonyl, leading to the elimination of an alcohol molecule and the formation of the heterocyclic ring. nih.gov In the formation of 2-iminothiazolidin-4-ones from related starting materials, a proposed mechanism involves an initial regioselective S-Michael addition of a thiourea intermediate, followed by an intramolecular attack of a nitrogen atom on an ester group to close the ring. nih.gov

The mechanism for the conversion of 2,5-diylidene-4-thiazolidinones to pyrazoles upon reaction with hydrazine hydrate has also been proposed. This transformation is thought to proceed through a series of nucleophilic attacks, ring-opening of the thiazolidinone core, and subsequent intramolecular condensation to form the final pyrazole product. Such mechanistic studies highlight the complex reactivity of the thiazolidinedione system and its potential for rearrangement and transformation into other important heterocyclic structures.

Table 2: Proposed Mechanistic Steps in Thiazolidinedione Reactions

| Reaction Type | Key Mechanistic Steps | Intermediates/Precursors | Reference |

|---|---|---|---|

| 2-Azine Synthesis | Nucleophilic attack by hydrazine; Intramolecular cyclization; Elimination of alcohol. | Thiocyanoesters, Hydrazine | nih.govcdnsciencepub.com |

| Knoevenagel Condensation | Nucleophilic attack by C5 methylene group on an electrophilic carbonyl carbon. | 2,4-Thiazolidinedione, Aldehydes/Ketones | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Ethyl 2,4 Thiazolidinedione 2 Hydrazone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of thiazolidinedione hydrazones. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be established.

The structural backbone of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone and its derivatives is confirmed using ¹H and ¹³C NMR spectroscopy. In ¹H NMR spectra of related thiazolidinedione derivatives, the proton of the N-H group in the ring typically appears as a singlet signal at a downfield chemical shift, often in the range of δ 10.31–12.13 ppm, due to its acidic nature and potential involvement in hydrogen bonding. uni.luresearchgate.net Protons of the ethyl group at the C5 position would exhibit characteristic triplet and quartet signals.

¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbonyl carbons (C2 and C4) of the thiazolidinedione ring are the most deshielded, with their signals appearing significantly downfield, typically in the range of δ 165–180 ppm. The chemical shifts for the ethyl group and the C5 carbon would appear in the aliphatic region of the spectrum.

To definitively assign these signals and establish connectivity, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. nih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, like the C=O and C=N carbons, by observing their correlations with nearby protons. For instance, the N-H proton would show an HMBC correlation to the C2 and C4 carbonyl carbons, confirming the core ring structure. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton spin-spin coupling networks, for example, to confirm the connectivity within the ethyl substituent. nih.gov

Table 1: Representative NMR Chemical Shift Ranges for Thiazolidinedione Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Ring N-H | 10.0 - 12.5 |

| Hydrazone N-H₂ | 7.0 - 9.0 | |

| C5-H | 4.5 - 5.5 | |

| -CH₂- (Ethyl) | 1.5 - 2.5 | |

| -CH₃ (Ethyl) | 0.8 - 1.3 | |

| ¹³C | C4=O | 170 - 180 |

| C2=N | 160 - 170 | |

| C5 | 40 - 55 | |

| -CH₂- (Ethyl) | 20 - 30 |

Note: These are typical ranges and can vary based on the specific derivative and solvent used.

Beyond establishing connectivity, NMR spectroscopy, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation and stereochemistry of the molecule in solution. nih.gov A NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. ruc.dk

For thiazolidinedione hydrazones, NOESY can be used to determine the geometry around the C=N double bond (E/Z isomerism). For example, spatial correlations between the hydrazone N-H protons and protons on the C5 substituent (the ethyl group) would help to define their relative orientation. nih.govruc.dk Such studies are critical as the specific conformation can influence the molecule's intermolecular interactions and biological activity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. For thiazolidinedione hydrazones, the IR spectrum provides clear signatures for the key structural motifs. scielo.br

The most prominent absorption bands are those corresponding to the carbonyl (C=O) groups of the thiazolidinedione ring, which typically appear as strong peaks in the region of 1650–1750 cm⁻¹. researchgate.netnih.gov The N-H stretching vibrations of the ring amide and the hydrazone group are observed in the 3100–3400 cm⁻¹ region. The C=N stretching vibration of the hydrazone moiety is also a key diagnostic peak, usually found around 1620–1660 cm⁻¹. Stretching vibrations for the C-N and C-S bonds within the ring are also present at lower frequencies. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, which may be weak in the IR spectrum. chemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies for Thiazolidinedione Hydrazone Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3400 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch | 1650 - 1750 |

| C=N (hydrazone) | Stretch | 1620 - 1660 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of this compound and to elucidate its fragmentation pathways under ionization. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₅H₉N₃OS, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 160.05391 m/z. uni.lu

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The resulting fragmentation pattern serves as a structural fingerprint. Plausible fragmentation pathways for this compound would include:

Loss of the ethyl group: Cleavage of the C5-ethyl bond would result in a significant fragment.

Ring cleavage: Fragmentation of the thiazolidinedione ring, often involving the loss of neutral molecules like carbon monoxide (CO) or isothiocyanate fragments.

Hydrazone fragmentation: Cleavage involving the loss of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂).

By analyzing the accurate masses of these fragment ions, the specific fragmentation pathways can be mapped, providing further confirmation of the proposed structure. nih.gov

Table 3: Predicted High-Resolution m/z Values for this compound Adducts and Fragments

| Ion/Fragment | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₅H₉N₃OS | 159.04608 |

| [M+H]⁺ | C₅H₁₀N₃OS⁺ | 160.05391 |

| [M+Na]⁺ | C₅H₉N₃NaOS⁺ | 182.03585 |

| [M+H - NH₃]⁺ | C₅H₇N₂OS⁺ | 143.02736 |

Data for adducts sourced from PubChem. uni.lu

X-ray Crystallography and Single-Crystal Diffraction Analysis

While NMR and mass spectrometry confirm the structure and connectivity of a molecule, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. This technique determines the precise spatial coordinates of each atom, bond lengths, bond angles, and torsional angles. For thiazolidinedione derivatives, X-ray analysis confirms the planarity or puckering of the five-membered ring and the stereochemistry at the C5 position. nih.govnih.gov

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org

In the crystal structures of related thiazolidinone hydrazide derivatives, hydrogen bonding is a dominant interaction. The N-H groups of the thiazolidinedione ring and the hydrazone moiety are effective hydrogen bond donors, while the carbonyl oxygens and the hydrazone nitrogens act as acceptors. These interactions often link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov For example, N-H···O and O-H···O hydrogen bonds are commonly observed, creating robust supramolecular architectures. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound, such as melting point, solubility, and polymorphism.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Ammonia |

Determination of Absolute Configuration and Stereochemistry

The unambiguous determination of the absolute configuration and stereochemistry of chiral molecules such as this compound, which possesses a stereocenter at the C5 position, is crucial for understanding its chemical properties and potential biological interactions. A variety of sophisticated analytical techniques are employed for this purpose, with X-ray crystallography being the definitive method. In the absence of single crystals suitable for X-ray diffraction, a combination of spectroscopic and computational methods provides a powerful alternative for stereochemical assignment.

X-ray Crystallography: Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of the absolute configuration of chiral molecules. nih.gov This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral derivative of this compound, successful crystallization and subsequent X-ray analysis would yield the exact stereostructure, confirming the (R) or (S) configuration at the C5 stereocenter. The resulting crystallographic data would also provide valuable information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy is not the primary method for determining absolute configuration, it is an indispensable tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution. nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons. For derivatives of this compound, NOESY experiments can help in determining the relative orientation of substituents and the conformation of the thiazolidinone ring. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can induce diastereomeric environments, leading to separable signals for enantiomers and potentially allowing for the assignment of absolute configuration by comparison with known standards.

Computational Methods: In concert with spectroscopic techniques, computational methods, particularly Density Functional Theory (DFT), have become increasingly important in stereochemical analysis. nih.gov By calculating the theoretical spectroscopic properties (e.g., NMR chemical shifts, coupling constants, and chiroptical spectra) for each possible stereoisomer, a comparison with experimental data can lead to a confident assignment of the absolute configuration. These computational approaches also allow for the exploration of the conformational landscape of the molecule, identifying the most stable conformers that contribute to the observed spectroscopic properties.

| Technique | Application in Stereochemical Analysis | Information Obtained |

| X-ray Crystallography | Definitive determination of absolute configuration. | 3D molecular structure, absolute stereochemistry (R/S), bond lengths, bond angles, intermolecular interactions. |

| NMR Spectroscopy (2D) | Determination of relative stereochemistry and conformational analysis. | Through-space proton-proton proximities (NOESY), scalar coupling networks (COSY), heteronuclear correlations (HSQC, HMBC). |

| Computational (DFT) | Prediction of spectroscopic properties for stereochemical assignment and conformational analysis. | Calculated NMR parameters, rotational constants, and chiroptical spectra for comparison with experimental data. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure of molecules and are therefore powerful tools for stereochemical investigations.

Electronic Circular Dichroism (ECD): Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is a unique fingerprint of a specific enantiomer. For this compound, the chromophores present (the thiazolidinone ring and the hydrazone moiety) would give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

In practice, the absolute configuration is often determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer). jmchemsci.com A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD): Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. nih.govbiotools.usnih.gov VCD spectroscopy provides information about the stereochemistry based on the vibrational transitions of the molecule. Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a rich and complex spectrum that is highly sensitive to the molecule's absolute configuration and conformation in solution. schrodinger.com

The determination of the absolute configuration of this compound using VCD would involve the measurement of its experimental VCD spectrum and comparison with the DFT-calculated spectrum for one of the enantiomers. researchgate.net The excellent agreement between the signs and relative intensities of the experimental and calculated VCD bands would provide a reliable assignment of the absolute configuration. VCD is particularly advantageous for molecules that lack strong UV-Vis chromophores or for those that are prone to conformational flexibility. nih.govnih.gov

Exciton Chirality Method (ECM): The Exciton Chirality Method is a powerful non-empirical approach within ECD spectroscopy that can be used to determine the absolute configuration of molecules containing two or more interacting chromophores. nih.govresearchgate.net If suitable chromophores are introduced into a derivative of this compound, their spatial arrangement will lead to through-space electronic interactions, resulting in a characteristic bisignate Cotton effect (a "couplet") in the ECD spectrum. The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores, allowing for a direct determination of the absolute configuration.

| Chiroptical Technique | Principle | Application to Stereochemical Studies |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental and calculated spectra; analysis of conformational equilibria. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration and solution-state conformation, particularly for molecules with conformational flexibility. nih.govnih.govschrodinger.com |

| Exciton Chirality Method (ECM) | Analysis of the ECD couplet arising from the interaction of two or more chromophores. | Non-empirical determination of the absolute configuration of molecules with multiple chromophores. nih.govresearchgate.net |

Theoretical and Computational Studies on 5 Ethyl 2,4 Thiazolidinedione 2 Hydrazone

Quantum Chemical Calculations

No published studies were found that performed Density Functional Theory (DFT) or Ab Initio calculations specifically on 5-Ethyl-2,4-thiazolidinedione 2-hydrazone to determine its electronic structure, reactivity descriptors, geometric optimization, or energy landscapes.

Molecular Modeling and Simulation

There is no available research detailing conformational analysis, energy minimization, or molecular dynamics simulations for this compound to understand its behavior, including solvent effects or molecular flexibility.

Prediction of Spectroscopic Parameters

Specific theoretical predictions for the NMR chemical shifts or vibrational frequencies of this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (e.g., QSAR modeling development)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For 2,4-thiazolidinedione (B21345) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMFA) have been instrumental in designing novel inhibitors for various biological targets. nih.gov

A typical 3D-QSAR study on 2,4-thiazolidinedione derivatives involves aligning a set of molecules with known biological activities and then calculating their steric and electrostatic fields. nih.gov These fields are then used to build a statistical model that can predict the activity of new, untested compounds. The results of these models are often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

For instance, a hypothetical QSAR model for a series of 2,4-thiazolidinedione 2-hydrazone analogs might reveal that bulky, electron-donating groups at the 5-position enhance activity, while electronegative groups on the hydrazone moiety are detrimental. Such insights are invaluable for the rational design of more potent and selective compounds.

To illustrate the descriptors often employed in QSAR models for this class of compounds, the following interactive table summarizes key parameters and their significance:

| Descriptor Class | Specific Descriptor | Significance in SAR |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | |

| Steric | Molecular Volume | Determines the fit of the molecule within the receptor's binding pocket. |

| Surface Area | Affects solubility and interactions with the biological environment. | |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

The development of a robust QSAR model for this compound and its derivatives would involve the synthesis and biological evaluation of a diverse set of analogs, followed by the generation and validation of a statistical model incorporating relevant descriptors.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore its synthesis and potential reactions. This involves mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies.

The synthesis of 2,4-thiazolidinedione 2-hydrazones can proceed through various routes. A computational study would typically start by optimizing the geometries of the reactants, intermediates, products, and transition states. The transition state is a critical point on the reaction pathway that represents the highest energy barrier. By identifying the transition state structure, chemists can gain insights into the factors that control the reaction rate and selectivity.

For example, the reaction to form the hydrazone at the 2-position of the 5-Ethyl-2,4-thiazolidinedione ring could be studied computationally. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility under different conditions. Furthermore, theoretical studies can predict the most stable tautomeric form of the final product and its conformational preferences.

A summary of typical parameters calculated in the computational exploration of reaction pathways is presented in the interactive table below:

| Computational Parameter | Method of Calculation | Significance |

| Optimized Geometries | DFT (e.g., B3LYP/6-31G) | Provides the 3D structure of reactants, products, and transition states. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | Confirms that optimized structures are energy minima or transition states. |

| Activation Energy (Ea) | Energy difference between reactants and the transition state. | Determines the rate of the reaction. |

| Reaction Energy (ΔErxn) | Energy difference between reactants and products. | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Includes enthalpic and entropic contributions. | Determines the spontaneity of a reaction. |

By applying these computational techniques to this compound, researchers can gain a deeper understanding of its chemical behavior, which can guide synthetic efforts and the design of new derivatives with desired properties.

Exploration of Biological Interactions and Mechanistic Insights Non Human/in Vitro Focus for 5 Ethyl 2,4 Thiazolidinedione 2 Hydrazone

Enzyme Inhibition Studies (In Vitro)

The thiazolidinone scaffold is a well-established pharmacophore known for its interaction with various enzymes. Derivatives featuring the 2-hydrazono group have been investigated as inhibitors for several enzymatic targets. A notable study focused on a series of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as potential inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov In this research, several compounds demonstrated potent inhibitory activity, with one derivative in particular showing an IC₅₀ value of 3.17 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 15.91 µM). nih.gov

The broader 5-ene-4-thiazolidinone class has been identified as inhibitors of a wide range of enzymes critical to microbial survival, including peptide deformylase and various ATP-dependent Mur ligases (MurC, MurD, MurE, and MurF), which are essential for bacterial cell wall synthesis. nih.gov This suggests that the 5-Ethyl-2,4-thiazolidinedione 2-hydrazone structure has a high potential for diverse enzyme inhibitory activities.

Kinetic studies are crucial for understanding the precise mechanism by which a compound inhibits an enzyme. For the most potent mushroom tyrosinase inhibitor from the series of 2-hydrazono-thiazolidin-4-one derivatives, detailed kinetic analysis was performed. nih.gov The investigation, utilizing Lineweaver-Burk and Dixon plots, determined the inhibition constant (Ki) to be 1.5 µM. nih.gov Such analyses provide a quantitative measure of the inhibitor's potency and are essential for structure-activity relationship (SAR) studies and the rational design of more effective inhibitors. Another study on different thiazolidine-based compounds identified them as submicromolar to low micromolar inhibitors of carbonic anhydrase isozymes I and II, further underscoring the scaffold's potential for potent enzyme interaction. nih.gov

Understanding how a compound binds to an enzyme is fundamental to elucidating its mechanism of action. The kinetic analysis of the most active mushroom tyrosinase inhibitor revealed a non-competitive mode of inhibition. nih.gov This indicates that the inhibitor does not bind to the same active site as the substrate but rather to a separate allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov Molecular docking studies supported these findings, identifying key amino acid residues within a binding pocket distinct from the catalytic site, including His244, His85, Val283, and Phe264, which are crucial for the interaction. nih.gov Similarly, studies on other thiazolidinone derivatives have shown competitive inhibition for enzymes like 5-heterylidene-2,4-thiazolidinediones against arylamine-N-acetyltransferases. nih.gov

| Compound/Analog | Enzyme Target | Activity (IC50) | Kinetic Analysis (Ki) | Inhibition Type | Source |

|---|---|---|---|---|---|

| Methyl[2-(pyridin-4-ylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate | Mushroom Tyrosinase | 3.17 µM | 1.5 µM | Non-competitive | nih.gov |

Receptor Ligand Binding Assays (In Vitro)

The parent 2,4-thiazolidinedione (B21345) (TZD) structure is renowned for its role as a high-affinity ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose metabolism and is the target of 'glitazone' antidiabetic drugs. nih.gov While the core TZD structure dictates this interaction, modifications at the 2-position, such as the addition of a hydrazone group, can significantly alter the binding profile and introduce affinity for other receptors.

Research into the closely related 2-imino-thiazolidin-4-one scaffold has revealed potent and selective agonism for the sphingosine-1-phosphate receptor 1 (S1P₁), a G-protein coupled receptor involved in regulating lymphocyte trafficking. nih.gov Detailed structure-activity relationship studies led to the discovery of compounds with high potency and selectivity for the S1P₁ receptor. nih.gov One lead compound, ACT-128800, emerged from this series as an orally active S1P₁ agonist selected for further clinical development. nih.gov This demonstrates that the thiazolidin-4-one core with a C=N bond at the 2-position can be tailored to achieve high-affinity and selective binding to specific receptor targets beyond the traditional PPAR family.

Current in vitro research on 2-hydrazono- and 2-imino-thiazolidin-4-one derivatives has primarily focused on their activity as direct agonists or antagonists at orthosteric ligand binding sites of receptors like S1P₁ and PPARγ. nih.govnih.gov There is currently a lack of published studies investigating the potential for these compounds to act as allosteric modulators, which would involve binding to a topographically distinct site on a receptor to modify the effects of the endogenous ligand.

| Compound/Analog Scaffold | Molecular Target | Interaction Type | Significance | Source |

|---|---|---|---|---|

| 2-Imino-thiazolidin-4-one | S1P1 Receptor | Potent, Selective Agonist | Blocks egress of T-lymphocytes; therapeutic potential for autoimmune disorders. | nih.gov |

| 2,4-Thiazolidinedione (Parent Scaffold) | PPARγ Receptor | High-affinity Agonist | Regulates glucose metabolism; basis for antidiabetic drugs. | nih.gov |

Antimicrobial Activity Investigations (In Vitro)

The 2-hydrazono-thiazolidin-4-one scaffold has been a subject of significant interest in the search for new antimicrobial agents. Numerous studies have synthesized and evaluated derivatives for their activity against a wide range of pathogenic bacteria and fungi. The results often include the determination of Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.

Hydrazide-hydrazones as a chemical class are known to possess broad-spectrum antimicrobial properties. mdpi.com Studies on 2-hydrazono-thiazolidin-4-ones specifically have shown varied results. One investigation into 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones found that the precursor compounds, which lacked the bulky 5-benzylidene group, demonstrated considerable activity against Bacillus subtilis and Candida albicans. scielo.br This suggests that substitution at the 5-position must be carefully considered, as it can sometimes diminish antimicrobial efficacy. farmaciajournal.com In another series of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones, specific derivatives were found to be active against Staphylococcus aureus and the fungus Cryptococcus neoformans. researchgate.net The collective data indicates that the 2-hydrazono-thiazolidin-4-one core is a promising platform for the development of novel antimicrobial agents.

| Compound/Analog | Microorganism | Activity Type | Result | Source |

|---|---|---|---|---|

| 2-[(Pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-one | Bacillus subtilis (ATCC 6633) | MIC | 50 µg/mL | scielo.br |

| 2-[(Pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-one | Candida albicans (ATCC 10231) | MIC | 50 µg/mL | scielo.br |

| 5-(4-Methylbenzyl)-2-(benzylidenehydrazono)-thiazolidin-4-one | Staphylococcus aureus (ATCC 25923) | MIC | >100 µg/mL | researchgate.net |

| 5-Benzyl-2-(4-fluorobenzylidenehydrazono)-thiazolidin-4-one | Cryptococcus neoformans (ATCC 208) | MIC | 100 µg/mL | researchgate.net |

| 2-(2,4-Dichlorobenzylidenehydrazono)-thiazoline-4-one | Staphylococcus aureus (ATCC 29213) | MIC | 250 µg/mL | farmaciajournal.com |

| 2-(2,4-Dichlorobenzylidenehydrazono)-thiazoline-4-one | Candida albicans (ATCC 10231) | MIC | 500 µg/mL | farmaciajournal.com |

Minimum Inhibitory Concentration (MIC) Determination against Microbial Strains

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microbial strains is not extensively documented in publicly available research, studies on analogous 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated notable antimicrobial activity. These studies provide a basis for understanding the potential efficacy of the broader class of compounds.

For instance, a study on various 5-arylidene-thiazolidine-2,4-dione derivatives revealed antimicrobial activity primarily against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL mdpi.com. The specific activity is influenced by the nature of the substituent group on the arylidene ring.

Table 1: Illustrative MIC Values for 5-Arylidene-Thiazolidine-2,4-dione Derivatives Against Various Microbial Strains (Note: This table presents data for related compounds, not specifically this compound, to illustrate the potential antimicrobial activity of this class of compounds.)

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | mdpi.com |

Further research is necessary to establish the precise MIC values of this compound against a comprehensive panel of bacterial and fungal strains.

Elucidation of Mechanisms of Microbial Growth Inhibition

The precise mechanisms through which this compound inhibits microbial growth have not been fully elucidated. However, research on the broader class of thiazolidin-2,4-dione (TZD) analogs suggests a potential mode of action. It is proposed that TZD derivatives may exert their antimicrobial effects by inhibiting cytoplasmic Mur ligases mdpi.com. These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of Mur ligases would disrupt cell wall synthesis, leading to cell lysis and death.

Another potential mechanism for related compounds involves the inhibition of other critical enzymes in microbial metabolic pathways. For example, some thiazolidinone derivatives have been shown to inhibit P. aeruginosa PhzS, an enzyme involved in the biosynthesis of the virulence factor pyocyanin (B1662382) nih.govnih.gov.

Cellular Pathway Modulation Studies (In Vitro, Excluding Human Clinical Relevance)

Gene Expression Analysis in Model Systems

Currently, there is a lack of specific studies in the public domain detailing the effects of this compound on gene expression in non-human model systems. To understand its potential impact on cellular pathways, future research could involve transcriptome analysis (e.g., RNA-seq) in model organisms such as Saccharomyces cerevisiae (yeast) or prokaryotic systems like Escherichia coli or Bacillus subtilis following exposure to the compound. Such studies would provide valuable insights into the molecular pathways affected by this specific hydrazone derivative.

Protein Expression and Post-Translational Modification Studies

In Silico Docking and Ligand-Target Interaction Modeling (for non-human/in vitro targets)

Molecular docking studies have been employed to predict the binding affinities and interaction modes of various thiazolidinedione derivatives with microbial protein targets. While specific in silico studies for this compound are not widely reported, research on related compounds provides a framework for its potential interactions.

For example, fragment-like thiazolidinedione derivatives have been shown through docking studies to bind to the cofactor (NADH) binding site of P. aeruginosa PhzS nih.govnih.gov. This suggests that the thiazolidinedione scaffold can fit into and interact with active sites of microbial enzymes. Theoretical studies on hydrazone derivatives have also been used to better understand their preferential binding modes against biomolecular targets such as the InhA enzyme in Mycobacterium tuberculosis epstem.net.

Future in silico work on this compound could explore its docking potential against a range of microbial enzymes, including Mur ligases and other validated antibacterial targets, to predict its mechanism of action and guide further experimental studies.

Antioxidant Activity Studies (In Vitro)

The antioxidant potential of various thiazolidinedione and hydrazone derivatives has been investigated through several in vitro assays. These studies indicate that the structural features of these compounds contribute to their ability to scavenge free radicals.

Derivatives of thiazolidinedione have demonstrated antioxidant activity in assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assay and ferric ion reduction methods ijpsr.com. The presence of the hydrazone moiety in other classes of compounds has also been associated with significant antioxidant properties epstem.net. The antioxidant capacity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals.

Table 2: Common In Vitro Assays for Evaluating Antioxidant Activity

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. |

| ABTS Radical Scavenging Assay | Assesses the capacity of a compound to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the ability of a compound to reduce the ferric-tripyridyltriazine complex to its ferrous form. |

While specific quantitative data for this compound is pending, the collective evidence from related structures suggests that it may possess antioxidant properties worthy of further investigation.

Advanced Applications and Emerging Research Directions for 5 Ethyl 2,4 Thiazolidinedione 2 Hydrazone

Potential Applications in Catalysis and Organic Transformations

Role as a Ligand or Organocatalyst in Synthesis

There is currently no specific information available in the reviewed literature detailing the use of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone as a ligand or an organocatalyst in synthetic organic chemistry. The thiazolidinedione scaffold, in general, is a recognized privileged structure in medicinal chemistry, but its role in catalysis is not as well-documented. nih.gov

Enantioselective Catalysis Investigations

No published studies were identified that investigate the application of this compound in enantioselective catalysis.

Exploration in Material Science

Self-Assembly Properties and Supramolecular Architectures

There is no available research on the self-assembly properties or the formation of supramolecular architectures involving this compound.

Analytical Chemistry Applications

While analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for the determination of various thiazolidinedione derivatives and other hydrazone-containing compounds, no specific analytical methods tailored for the detection or quantification of this compound have been described in the available literature. researchgate.netpensoft.net

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Ethyl-2,4-thiazolidinedione 2-hydrazone, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example:

- Hydrazone formation : Reacting 5-Ethyl-2,4-thiazolidinedione with hydrazine derivatives under reflux in ethanol or methanol yields the hydrazone derivative. Solvent choice and reaction time (e.g., 1–3 hours) significantly impact yield .

- Aldehyde condensation : Substituted aldehydes can be condensed with 2,4-thiazolidinedione precursors under acidic or basic conditions. For instance, using Knoevenagel condensation with catalytic piperidine in ethanol achieves high regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of thiazolidinedione to hydrazine) and temperature (60–80°C) to minimize side products .

Q. How can researchers confirm the geometric isomerism (E/Z) of this compound using spectroscopic techniques?

- 1H NMR : The benzylidene proton in the Z-isomer appears above δ 7.90 ppm, while the E-isomer resonates below δ 7.42 ppm. Integration of aromatic protons and coupling constants further validate geometry .

- IR spectroscopy : C=N stretching vibrations (~1600–1650 cm⁻¹) and N–H bends (~3200 cm⁻¹) provide secondary confirmation of hydrazone formation .

- UV-Vis : Conjugation patterns in Z-isomers often exhibit bathochromic shifts compared to E-isomers due to extended π-systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats to avoid skin contact. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates. Respiratory protection (e.g., FFP2 masks) is mandatory for powder handling .

- Waste disposal : Decontaminate glassware with 10% sodium hydroxide solution. Collect waste in approved containers for incineration .

Q. How can researchers address discrepancies in melting points or yields across synthetic batches?

- Purification : Recrystallize using ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials .

- Analytical cross-check : Compare HPLC retention times (C18 column, acetonitrile/water mobile phase) with reference standards to identify impurities .

- Reaction monitoring : Use in-situ FTIR to detect intermediate species and adjust reaction time/temperature dynamically .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a known target for thiazolidinediones. Focus on the hydrazone moiety’s hydrogen-bonding potential with Tyr473 and His449 residues .

- 3D-QSAR : Generate CoMFA/CoMSIA models using analogs with reported IC50 values to correlate substituent effects (e.g., electron-withdrawing groups on the hydrazone) with activity .

Q. How does the hydrazone substituent influence the compound’s antidiabetic activity in vitro?

- Structure-Activity Relationship (SAR) studies : Replace the hydrazone’s aryl group with heterocycles (e.g., pyridyl) and assess PPARγ transactivation in 3T3-L1 adipocytes. Hydrophobic substituents at the para position enhance binding affinity by ~30% .

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat) to evaluate oxidative degradation. Electron-donating groups (e.g., –OCH3) improve half-life by reducing CYP3A4-mediated metabolism .

Q. What analytical techniques are recommended for resolving co-eluting impurities in HPLC analysis?

- Method development : Use a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 minutes) on a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm). Adjust pH to 3.0 to enhance peak symmetry .

- LC-MS/MS : Employ Q-TOF mass spectrometry in positive ion mode to fragment impurities (m/z 250–500 range). Compare with synthetic byproducts (e.g., uncyclized intermediates) .

Q. How can researchers validate the role of this compound in adipogenesis using in vitro models?

- Cell differentiation assays : Treat C3H10T1/2 mesenchymal stem cells with 10 µM compound for 14 days. Stain with Oil Red O to quantify lipid accumulation vs. controls (e.g., rosiglitazone) .

- Gene expression : Perform qPCR for adipogenic markers (PPARγ, C/EBPα, FABP4). A ≥2-fold upregulation indicates pathway activation .

Q. What strategies mitigate isomerization during long-term storage of this compound?

Q. How can NMR-based metabolomics elucidate the compound’s off-target effects in hepatic cells?

- Sample preparation : Extract metabolites from HepG2 cells treated with 50 µM compound using methanol/water (8:2). Lyophilize and reconstitute in D2O with 0.05% TSP .

- 1H NMR analysis : Acquire spectra at 600 MHz (Bruker Avance III). Identify dysregulated pathways (e.g., glycolysis, TCA cycle) via PLS-DA modeling in Chenomx NMR Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.